6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is a chemical compound belonging to the class of benzodiazoles, which are known for their diverse biological activities and applications in pharmaceuticals. This specific compound features a bromine atom and a cyclobutyl group attached to the benzodiazole structure, contributing to its unique properties and reactivity.
The compound can be synthesized through various methods involving the bromination of benzodiazole derivatives and subsequent cyclobutylation. It is primarily sourced from chemical suppliers specializing in research chemicals and pharmaceutical intermediates.
6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is classified as:
The synthesis of 6-bromo-1-cyclobutyl-1H-1,3-benzodiazole typically involves two main steps:
The reaction conditions are critical for achieving high yields and purities. The use of solvents like dimethylformamide allows for better solubility of reactants and improved reaction kinetics. The choice of base influences the efficiency of the nucleophilic substitution.
The molecular structure of 6-bromo-1-cyclobutyl-1H-1,3-benzodiazole can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C11H11BrN2 |
Molecular Weight | 251.12 g/mol |
IUPAC Name | 5-bromo-1-cyclobutylbenzimidazole |
InChI Key | GERNMXFVMFIXSQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)N2C=NC3=C2C=CC(=C3)Br |
The structure features a fused ring system that includes both a benzene ring and a diazole ring, with the cyclobutyl group providing steric hindrance that may influence its biological activity.
6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole can undergo various chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for 6-bromo-1-cyclobutyl-1H-1,3-benzodiazole is primarily related to its interaction with biological targets. As a benzodiazole derivative, it may exhibit activity against various receptors or enzymes involved in neurotransmission or cell signaling pathways. The presence of the bromine atom can enhance lipophilicity and affect binding affinity to biological targets.
The physical properties of 6-bromo-1-cyclobutyl-1H-1,3-benzodiazole include:
Chemical properties include:
These properties are crucial for its application in various chemical reactions and biological assays.
6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole has several scientific uses:
This compound's unique structural features make it valuable for developing new drugs and understanding biochemical pathways. Its applications extend into medicinal chemistry where it may contribute to novel drug discovery efforts aimed at treating various conditions influenced by neurotransmitter systems .
Cyclobutyl attachment to the benzimidazole nitrogen represents a key structural feature of 6-bromo-1-cyclobutyl-1H-1,3-benzodiazole. Two predominant methodologies emerge for this N-alkylation: nucleophilic substitution and Mitsunobu reactions. In nucleophilic substitution approaches, cyclobutyl halides (particularly bromides) react with benzimidazole precursors under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 60-80°C provides moderate yields (45-65%), though steric constraints of the cyclobutyl group often necessitate extended reaction times (24-48 hours) [3] [6]. The Mitsunobu reaction offers superior regioselectivity for N1-functionalization using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with cyclobutanol, achieving yields up to 78% at room temperature within 12 hours [1] [7]. This method proves particularly advantageous for acid-sensitive substrates, as it circumvents the generation of acidic byproducts inherent in SNAr approaches.
Table 1: Cyclobutylation Methods for Benzimidazole N1-Functionalization
Method | Reagents/Conditions | Yield Range | Time Required | Key Advantage |
---|---|---|---|---|
Nucleophilic Substitution | Cyclobutyl bromide, K₂CO₃, DMF, 80°C | 45-65% | 24-48 hours | Operational simplicity |
Mitsunobu Reaction | Cyclobutanol, PPh₃, DEAD, THF, rt | 65-78% | 8-12 hours | Regioselectivity control |
Transition Metal Catalysis | Cyclobutyl boronate, Cu(OTf)₂, base | 50-70% | 6-18 hours | Functional group tolerance |
Transition metal-catalyzed approaches using cyclobutyl boronates (e.g., cyclobutylboronic acid pinacol ester) with copper(II) triflate catalysts have demonstrated promising results (50-70% yields), especially for electronically deactivated benzimidazole systems [1]. This method enables selective N-cyclobutylation in the presence of other nucleophilic sites, though it requires rigorous exclusion of oxygen and anhydrous conditions. The strained cyclobutyl ring's inherent ring tension influences reaction kinetics, with smaller ring systems exhibiting faster reaction rates but increased susceptibility to decomposition under prolonged heating [4].
Regioselective bromination at the benzimidazole 6-position presents significant challenges due to competing electrophilic attack at electron-rich positions C4, C5, and C7. Two optimized strategies have emerged: directed ortho-metalation (DoM) and electrophilic bromination with Lewis acid mediation. The DoM approach employs n-butyllithium at -78°C to generate a C2-directed anion at C6, followed by quenching with bromine sources (1,2-dibromoethane or Br₂) to achieve >90% regioselectivity and 70-85% isolated yields [9]. This method requires protection of the N1-position prior to metalation, typically with tert-butyldimethylsilyl (TBS) groups that can be cleaved post-bromination [3].
For unprotected benzimidazoles, electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) with aluminum chloride (AlCl₃) in dichloromethane enables moderate 6-bromination selectivity (5:1 over C5). This regiochemical outcome stems from the cyclobutyl group's weak electron-donating effect, which slightly activates the para position (C6) relative to ortho positions . Recent advances demonstrate that NBS in hexafluoroisopropanol (HFIP) solvent enhances 6-bromo selectivity to 12:1 through hydrogen-bonding effects that modulate electrophilicity [9].
Table 2: Bromination Method Comparison for 6-Position Selectivity
Method | Conditions | 6-Bromo Selectivity | Yield | Key Limitation |
---|---|---|---|---|
Directed ortho-metalation (DoM) | n-BuLi, THF, -78°C; 1,2-dibromoethane | >50:1 | 70-85% | Requires N-protection |
Lewis Acid-Mediated Bromination | Br₂, AlCl₃, CH₂Cl₂, 0°C | 5:1 | 60-75% | Polybromination side products |
NBS in HFIP | 2.0 eq NBS, HFIP, 40°C, 4h | 12:1 | 55-65% | Limited solvent compatibility |
Bromination kinetics studies reveal distinct rate profiles: NBS-mediated reactions follow pseudo-first-order kinetics with complete conversion in <2 hours at 50°C, while molecular bromine reactions require temperature control (0-5°C) to suppress dibromide formation . Post-bromination purification typically involves column chromatography on silica gel with ethyl acetate/hexane gradients (1:4 → 1:3) to separate positional isomers, confirmed by ¹H NMR coupling patterns (C5-H appears as doublet, J=8.2Hz; C7-H as doublet of doublets, J=8.2, 1.5Hz) [3].
Catalytic N-cyclobutylation has emerged as a superior alternative to classical alkylation methods, particularly for complex benzimidazole scaffolds. Copper-catalyzed Ullmann-type coupling employs cyclobutyl halides with catalytic CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate base in toluene at 110°C, achieving 60-80% yields with excellent functional group tolerance [1] [5]. This system operates via a single-electron transfer (SET) mechanism where the copper complex mediates oxidative addition of the C-Br bond, followed by coordination with benzimidazole anion.
Palladium-catalyzed approaches using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, NaO⁺Bu) with cyclobutyl mesylates demonstrate complementary reactivity for electron-deficient benzimidazoles, providing 70-85% yields at lower temperatures (80°C) [7]. The choice of phosphine ligand critically influences efficiency: biphenyl-derived ligands (e.g., RuPhos) suppress N,N-dialkylation even with excess cyclobutylating agent. Microwave-assisted variants (150W, 120°C, 30 min) achieve comparable yields to conventional 12-hour reactions, significantly accelerating reaction optimization [4].
For late-stage functionalization, photoinduced C-N coupling has been explored using [Ir(ppy)₃] photocatalyst (2 mol%) and NiBr₂•glyme (5 mol%) under blue LED irradiation. This dual catalytic system enables N-cyclobutylation of brominated benzimidazoles at ambient temperature with 50-65% yields, though scalability remains challenging due to catalyst costs [7]. Comparative studies indicate copper catalysis offers the optimal balance of efficiency and economy for industrial-scale synthesis, while palladium systems provide superior performance for sterically hindered substrates.
The 6-bromo substituent serves as a versatile handle for further structural elaboration via palladium-catalyzed transformations. Carbonylative Suzuki-Miyaura coupling employs Pd(PPh₃)₄ (3 mol%), atmospheric CO, and arylboronic acids in dioxane/water (5:1) at 85°C to generate 6-aryl carbonyl derivatives in 65-80% yields [7] [8]. This one-pot methodology demonstrates exceptional functional group tolerance, with ester, nitrile, and free amino groups remaining intact under optimized conditions.
For aldehyde synthesis, formylation via directed ortho-metalation provides superior regioselectivity over conventional Vilsmeier-Haack approaches. Protected 6-bromo-N-cyclobutylbenzimidazoles undergo lithium-halogen exchange at -100°C (sec-BuLi, THF), followed by quenching with DMF to install the aldehyde functionality with >95% purity [7]. Alternatively, microwave-assisted carbonylation using Mo(CO)₆ as solid CO source with Pd(OAc)₂/XPhos catalytic system achieves 70-75% yields in 15 minutes at 150°C, significantly reducing reaction times compared to conventional CO gas methods [8].
Carboxylic acid derivatives are accessible through Grignard carboxylation: 6-bromo precursor conversion to Grignard reagent (iPrMgCl•LiCl, -30°C) followed by CO₂ quenching yields the carboxylic acid in 60-68% yield after acidification. Subsequent activation as acid chlorides (SOCl₂) enables amide coupling with diverse amines, generating pharmacologically relevant building blocks. These carboxylic acids also undergo Curtius rearrangement (DPPA, tBuOH) to tert-butyl carbamate-protected amines, providing access to aminoalkyl derivatives after deprotection [7].
Table 4: Key Post-Functionalization Derivatives from 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole
Derivative Type | Synthetic Method | Key Reagents | Yield Range | Application Potential |
---|---|---|---|---|
6-Aryl ketones | Carbonylative Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, CO, base | 65-80% | Pharmacophores synthesis |
6-Formyl | Directed metalation-formylation | sec-BuLi, DMF, THF, -100°C | 70-85% | Reductive amination scaffolds |
6-Carboxylic acid | Grignard carboxylation | iPrMgCl•LiCl, CO₂, H⁺ workup | 60-68% | Peptidomimetic conjugates |
6-Alkynyl | Sonogashira coupling | Terminal alkyne, CuI, PdCl₂(PPh₃)₂ | 75-90% | Fluorescent probes |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2